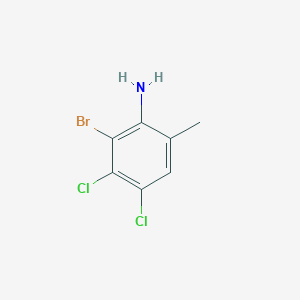

2-Bromo-3,4-dichloro-6-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,4-dichloro-6-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl2N/c1-3-2-4(9)6(10)5(8)7(3)11/h2H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKRERQLWUHRDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 3,4 Dichloro 6 Methylaniline and Analogous Systems

Strategies for Regioselective Halogenation on Aniline (B41778) Skeletons

Direct halogenation of the aniline ring is a primary method for the synthesis of halogenated anilines. However, the strong activating nature of the amino group often leads to multiple substitutions and a lack of regioselectivity. youtube.comnih.gov To overcome these challenges, various strategies have been developed to control the position of halogenation.

Electrophilic aromatic substitution is a fundamental method for introducing halogen atoms onto an aniline ring. echemi.com The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. youtube.com Direct bromination of aniline with bromine water, for instance, leads to the formation of 2,4,6-tribromoaniline (B120722). youtube.com

To achieve regioselective mono- or di-halogenation, the activating effect of the amino group must be modulated. A common strategy is the temporary protection of the amino group as an amide (e.g., acetanilide). The steric bulk of the amide group favors halogenation at the para position. masterorganicchemistry.com For a compound like 2-Bromo-3,4-dichloro-6-methylaniline, a multi-step sequence would be necessary, starting with a pre-substituted aniline. For instance, beginning with 3,4-dichloro-6-methylaniline, the amino group could be acetylated, followed by directed bromination to the ortho position.

Recent methodologies have also employed novel catalytic systems to enhance regioselectivity. For example, the use of copper(II) halides in ionic liquids has been shown to facilitate the regioselective para-chlorination or para-bromination of unprotected anilines under mild conditions. beilstein-journals.orgresearchgate.net While this method typically favors the para position, modification of the substrate and reaction conditions could potentially influence the regiochemical outcome.

Table 1: Regioselective Halogenation Approaches

| Method | Reagents | Position Selectivity | Reference(s) |

|---|---|---|---|

| Protection-Halogenation | Acetic anhydride (B1165640), then Br₂ | Primarily para | masterorganicchemistry.com |

| Catalytic Halogenation | CuCl₂ or CuBr₂ in ionic liquid | Primarily para | beilstein-journals.orgresearchgate.net |

| Directing Group Strategy | N-aryl amides with oxidative halodeboronation | Ortho | rsc.org |

An alternative approach to achieve regioselective halogenation involves the conversion of the aniline to an N-oxide intermediate. The treatment of N,N-dialkylaniline N-oxides with thionyl halides provides a practical route to electron-rich aryl halides. nih.gov This method offers a complementary regioselectivity to standard electrophilic substitution.

Specifically, the reaction of N,N-dialkylaniline N-oxides with thionyl chloride typically results in selective ortho-chlorination, while treatment with thionyl bromide leads to selective para-bromination. nih.gov The generation of a diverse array of halogenated anilines is made possible by this temporary increase in the oxidation level of the nitrogen atom and the subsequent cleavage of the weak N–O bond. nih.govnih.gov

For the synthesis of a complex molecule like this compound, one could envision a strategy starting from N,N-dimethyl-3,4-dichloro-6-methylaniline. Conversion to the corresponding N-oxide followed by treatment with a suitable brominating agent could potentially introduce a bromine atom at a specific position, although the directing effects of the existing chloro and methyl substituents would need to be carefully considered.

Table 2: Halogenation of N,N-Dialkylaniline N-Oxides

| Reagent | Primary Product | Reference(s) |

|---|---|---|

| Thionyl chloride (SOCl₂) | ortho-Chloroaniline | nih.gov |

| Thionyl bromide (SOBr₂) | para-Bromoaniline | nih.gov |

Construction of Substituted Anilines via Precursor Functionalization

An alternative to the direct functionalization of an aniline ring is the construction of the substituted aniline from a pre-functionalized aromatic precursor. This often involves the introduction of the amino group at a late stage of the synthesis.

Nucleophilic aromatic substitution (SNAr) is a powerful method for the synthesis of anilines from aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In this reaction, a nucleophile, such as ammonia (B1221849) or an amide anion, displaces a halide leaving group on the aromatic ring. youtube.commasterorganicchemistry.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org

For the synthesis of this compound, a potential precursor would be a polyhalogenated toluene (B28343) derivative, such as 1,2-dibromo-3,4-dichloro-5-methylbenzene or 2-bromo-1,3,4-trichloro-6-methylbenzene. The reaction of such a precursor with an ammonia source could lead to the desired aniline, with the regioselectivity being influenced by the electronic and steric effects of the existing halogen and methyl substituents. The presence of multiple halogen atoms can activate the ring towards nucleophilic attack.

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination and copper-catalyzed amination are two of the most prominent methods in this category.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. organic-chemistry.org This reaction is incredibly versatile, with a broad substrate scope and high functional group tolerance. organic-chemistry.orgresearchgate.net Various generations of catalyst systems, employing bulky, electron-rich phosphine (B1218219) ligands, have been developed to improve the efficiency and scope of this transformation. cmu.edu The use of ammonium (B1175870) salts as an ammonia surrogate has also been reported, providing a practical method for the synthesis of primary anilines. semanticscholar.orgorganic-chemistry.org

Copper-catalyzed C-N cross-coupling , often referred to as the Ullmann condensation, is another important method for the synthesis of aryl amines. nih.gov While traditional Ullmann conditions often require harsh reaction conditions, modern methods utilize various ligands to facilitate the reaction under milder conditions. nih.govresearchgate.net

Both Buchwald-Hartwig and copper-catalyzed amination reactions are well-suited for the synthesis of complex anilines from polyhalogenated aromatic precursors. For instance, a precursor like 1-bromo-2,3-dichloro-5-methylbenzene could be coupled with an ammonia equivalent using either a palladium or copper catalyst to furnish the desired aniline skeleton, which could then be further functionalized if necessary.

Table 3: Transition Metal-Catalyzed Amination Reactions

| Reaction Name | Metal Catalyst | Typical Nucleophile | Key Features | Reference(s) |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | Primary/secondary amines, ammonia surrogates | Broad substrate scope, high functional group tolerance | organic-chemistry.orgresearchgate.net |

| Ullmann Condensation | Copper | Amines, amides | Economical, complementary to palladium catalysis | nih.govresearchgate.net |

Amination Reactions of Polyhalogenated Aromatics

Reductive Amination Pathways

Reductive amination, also known as reductive alkylation, is a powerful method for synthesizing amines from carbonyl compounds (aldehydes or ketones). wikipedia.org This process involves two key steps: the formation of an imine or iminium ion intermediate via the reaction of a carbonyl compound with an amine, followed by the reduction of this intermediate to the corresponding amine. youtube.com For the synthesis of a primary aniline like this compound, this pathway would typically involve the reaction of a corresponding ketone, such as 2-bromo-3,4-dichloro-6-methylcyclohexanone, with ammonia, followed by an in-situ reduction.

The direct, one-pot nature of this reaction is a significant advantage, avoiding the need to isolate the often-unstable imine intermediate. researchgate.net A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective. organic-chemistry.org These reagents are mild and selective, capable of reducing the imine intermediate in the presence of the initial carbonyl compound. youtube.com Other common reducing agents include sodium borohydride (B1222165) (NaBH₄) and catalytic hydrogenation. wikipedia.orgorganic-chemistry.org

The versatility of reductive amination allows for the synthesis of a wide array of substituted amines by varying the carbonyl and amine starting materials. youtube.com While specific literature detailing the synthesis of this compound via this route is scarce, the general applicability of the method is well-established for structurally similar compounds.

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Typical Substrates | Key Features |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Mild and selective for imines over carbonyls; toxic cyanide byproduct. youtube.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Mild, selective, and less toxic alternative to NaBH₃CN. organic-chemistry.org |

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Cost-effective, but can also reduce the starting carbonyl. organic-chemistry.org |

Rearrangement-Based Syntheses (e.g., Smiles Rearrangement)

Rearrangement reactions provide an alternative and elegant pathway to substituted anilines. The Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution (SNAr) reaction. nih.gov This process typically involves the conversion of a suitably activated aryl ether, sulfone, or sulfide (B99878) with a tethered nucleophile (like an amine or alcohol) to a rearranged product.

In the context of synthesizing a substituted aniline, the reaction generally proceeds through the attack of a tethered amide nitrogen onto the aromatic ring, displacing an activated leaving group (like a sulfonate) exclusively at the ipso-position. nih.gov While specific applications of the Smiles rearrangement to produce this compound are not prominently documented, the synthesis of analogous N-substituted anilines from phenol (B47542) derivatives is a known application. nih.gov A hypothetical precursor for the target compound could be a derivative of 2-(2-bromo-3,4-dichloro-6-methylphenoxy)ethylamine.

Recent advancements have expanded the scope of this reaction to include visible light-mediated radical Smiles rearrangements, which can be applied to a broader range of aromatic systems under mild conditions. nih.gov This photocatalytic approach demonstrates the ongoing evolution of rearrangement strategies in organic synthesis.

Reduction of Nitroarene Precursors

The most common and industrially significant route for the production of halogenated anilines is the reduction of the corresponding nitroarene precursors. nih.gov For the target compound, this would involve the synthesis and subsequent reduction of 1-bromo-2,3-dichloro-5-methyl-4-nitrobenzene . This method is highly versatile, but its primary challenge lies in achieving chemoselectivity—reducing the nitro group without cleaving the carbon-halogen bonds (hydrodehalogenation). researchgate.netacs.org

Catalytic hydrogenation is a widely used technique, employing hydrogen gas and a heterogeneous catalyst. nih.gov A variety of metal catalysts have been studied, with platinum (Pt) and palladium (Pd) being common choices. nih.govacs.org The selection of the catalyst, solvent, and reaction conditions is critical to maximize the yield of the desired haloaniline and minimize the formation of dehalogenated byproducts. acs.org For instance, studies on the hydrogenation of 1-iodo-4-nitrobenzene (B147127) showed that substrate concentration significantly impacts selectivity when using a Pt-V/C catalyst. acs.org

An alternative to catalytic hydrogenation is transfer hydrogenation, which uses a hydrogen donor like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as Pd/C. nih.gov This method can offer excellent selectivity and avoids the need for high-pressure hydrogen gas. nih.gov Traditional methods using stoichiometric reducing agents, such as iron powder in acidic media, are also effective but generate more waste.

Table 2: Comparison of Catalysts for Halogenated Nitroarene Reduction

| Catalyst System | Advantages | Challenges |

|---|---|---|

| Platinum-Vanadium on Carbon (Pt-V/C) | High performance in selective hydrogenation. acs.org | Performance can be highly dependent on substrate concentration and may degrade in continuous flow systems. acs.org |

| Palladium on Carbon (Pd/C) | Widely used, effective for transfer hydrogenation with hydrazine. nih.gov | Can promote hydrodehalogenation if not properly controlled. |

| Raney Cobalt (Raney Co) | High performance, less sensitive to substrate concentration than Pt-V/C. acs.org | Requires careful handling. |

Development of Green Chemistry Approaches in the Synthesis of Halogenated Anilines

The principles of green chemistry are increasingly influencing the synthesis of halogenated anilines, aiming to reduce environmental impact and improve safety and efficiency. A key focus is the replacement of traditional stoichiometric reduction methods (e.g., Bechamp reduction with iron and acid) with catalytic alternatives. nih.gov

Catalytic hydrogenation and transfer hydrogenation are inherently greener as they reduce the amount of inorganic waste. nih.gov The development of highly selective and reusable heterogeneous catalysts is a major area of research. researchgate.net These catalysts not only minimize waste but also simplify product purification. The use of flow chemistry, where reactants are continuously passed over a fixed-bed catalyst, offers enhanced safety, better control over reaction parameters, and easier scalability compared to traditional batch processing. acs.orgfigshare.com

Reductive amination is also considered a green methodology because it is often a one-pot reaction with high atom economy, avoiding the need to isolate intermediates and reducing solvent and energy usage. wikipedia.org Research continues to explore more environmentally benign solvents, such as water or bio-derived ethers like 2-methyl-THF, and catalysts based on more abundant, non-noble metals to further enhance the sustainability of halogenated aniline synthesis. acs.org

Mechanistic Investigations of Reactions Involving 2 Bromo 3,4 Dichloro 6 Methylaniline

Detailed Reaction Mechanisms of Electrophilic Substitution on Halogenated Anilines

Anilines are highly reactive towards electrophilic substitution reactions due to the electron-donating nature of the amino (-NH2) group. This group activates the benzene (B151609) ring, particularly at the ortho and para positions, by increasing electron density through resonance. byjus.comtestbook.com However, the presence of halogen atoms (bromine and chlorine), which are electron-withdrawing through induction but electron-donating through resonance, modulates this reactivity.

The mechanism of electrophilic substitution on anilines generally involves three steps:

Generation of an electrophile: This initial step involves the formation of a strong electrophile. For instance, in halogenation, a polarized bromine molecule (Brδ+—Brδ-) acts as the electrophile. byjus.comunacademy.com

Formation of a carbocation intermediate (arenium ion): The electrophile attacks the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. unacademy.com The stability of this intermediate is crucial in determining the reaction rate and the position of substitution. For aniline (B41778), the attack at the ortho and para positions results in resonance structures where the positive charge is delocalized onto the nitrogen atom, providing significant stabilization.

Removal of a proton: A base in the reaction mixture removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. unacademy.com

In the case of halogenated anilines like 2-bromo-3,4-dichloro-6-methylaniline, the directing effects of the substituents must be considered. The amino group is a strong ortho, para-director. The methyl group is also an ortho, para-director. The halogen atoms are deactivating but also ortho, para-directing. The interplay of these electronic and steric effects will determine the regioselectivity of further electrophilic substitution reactions. Given the substitution pattern, the available positions for electrophilic attack are limited and sterically hindered.

Due to the strong activation by the amino group, halogenation of aniline often leads to polysubstitution. For example, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline (B120722) as a white precipitate. byjus.comtestbook.comyoutube.com To achieve monosubstitution, the reactivity of the amino group is often tempered by converting it into an amide (e.g., acetanilide) before carrying out the electrophilic substitution. The acetyl group reduces the electron-donating ability of the nitrogen atom, making the ring less reactive and allowing for more controlled substitution. The amide can then be hydrolyzed back to the amino group. chemistrysteps.comlibretexts.org

Reaction Kinetics Studies of Halogenation Processes on Anilines

The rate of reaction is influenced by the solvent composition. For instance, an increase in the acetic acid content of an aqueous acetic acid solvent decreases the reaction rate, suggesting a dipole-dipole interaction between the reactants. core.ac.uk Conversely, reactions are faster in aqueous dimethylformamide (DMF), a dipolar aprotic medium with a high dielectric constant, which can better solvate the transition state. core.ac.uk

The proposed mechanism for halogenation with chloramine-T involves a direct transfer of the halogen from chloramine-T to the aromatic ring, rather than the formation of hypochlorous acid (HOCl) as an intermediate. core.ac.uk This is supported by the observation that the addition of HCl does not accelerate the reaction, and that the reaction with HOCl is much faster than with chloramine-T. core.ac.uk

| Parameter | Observation | Implication |

|---|---|---|

| Order of Reaction | First order in aniline, first order in chloramine-T | Rate-determining step involves both reactants |

| Solvent Effect (Aq. Acetic Acid) | Rate decreases with increasing acetic acid concentration | Dipole-dipole reaction mechanism |

| Solvent Effect (Aq. DMF) | Rate increases compared to aq. acetic acid | Acceleration in dipolar aprotic media |

| Effect of HCl | Slight retardation of the reaction rate | HOCl is not the primary halogenating species |

Mechanistic Pathways of Metal-Catalyzed Cross-Coupling Reactions with Aryl Halides

Aryl halides, such as this compound, are important substrates in metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwiley-vch.de Palladium-catalyzed reactions are particularly common. wiley-vch.de The general mechanism for these reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. wiley-vch.de

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (Ar-X) to a low-valent metal complex, typically a Pd(0) species. wikipedia.orgwikipedia.org In this step, the metal center is inserted into the Ar-X bond, increasing its oxidation state from 0 to +2 and its coordination number by two. wikipedia.org This step breaks the carbon-halogen bond and forms two new bonds: a metal-carbon bond and a metal-halogen bond. csbsju.edu The reactivity of aryl halides in oxidative addition generally follows the order Ar-I > Ar-Br > Ar-Cl > Ar-F, reflecting the bond dissociation energies.

Transmetalation: Following oxidative addition, a transmetalation step occurs where an organometallic nucleophile (R-M') transfers its organic group (R) to the palladium complex, displacing the halide. This forms a diorganopalladium(II) intermediate. wikipedia.org Common organometallic reagents used include organoborons (Suzuki coupling), organotins (Stille coupling), organozincs (Negishi coupling), and Grignard reagents (Kumada coupling). wiley-vch.de

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. wikipedia.orglibretexts.org In this intramolecular process, the two organic groups (Ar and R) on the palladium(II) complex couple to form the new C-C bond, and the palladium catalyst is regenerated in its original low-valent state (e.g., Pd(0)). wikipedia.orglibretexts.org For reductive elimination to occur, the two groups to be eliminated must typically be in a cis orientation on the metal center. libretexts.org This step is favored when the newly formed bond is strong. wikipedia.org

| Step | Description | Change in Pd Center |

|---|---|---|

| Oxidative Addition | Aryl halide adds to the metal center | Oxidation state increases (e.g., 0 to +2) |

| Transmetalation | Organic group is transferred from another metal to palladium | No change in oxidation state |

| Reductive Elimination | The two organic groups couple and leave the metal center | Oxidation state decreases (e.g., +2 to 0) |

While the dominant pathway for cross-coupling is the oxidative addition/reductive elimination cycle, nucleophilic aromatic substitution (SNA) can also occur, particularly with electron-poor aromatic rings. In an SNAr mechanism, a nucleophile attacks the aromatic ring, displacing a leaving group (like a halide) through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The presence of strong electron-withdrawing groups ortho or para to the leaving group is typically required to stabilize the negative charge of the intermediate. chemistrysteps.comlumenlearning.com

In the context of organometallic chemistry, the metal center itself can influence the electron density of the aromatic ring. Coordination of an aryl halide to a metal center can render the ring more electrophilic and susceptible to nucleophilic attack. However, for anilines, which are electron-rich, the SNAr pathway is less common unless there are strong electron-withdrawing groups present on the ring.

Other Significant Organic Reaction Mechanisms Relevant to Aniline Derivatives

Aniline and its derivatives can participate in a variety of other important organic reactions.

Imine Condensation: Anilines readily react with aldehydes and ketones to form imines (also known as Schiff bases). masterorganicchemistry.com This condensation reaction typically occurs under mild, often acid-catalyzed, conditions. masterorganicchemistry.com The mechanism involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon, forming a carbinolamine intermediate. This is followed by the acid-catalyzed elimination of a water molecule to yield the imine. masterorganicchemistry.com This reaction is reversible and can be driven to completion by removing the water formed. Aniline itself can act as a catalyst for imine formation in aqueous solutions. researchgate.net

Cyclization: Aniline derivatives are valuable precursors for the synthesis of heterocyclic compounds through cyclization reactions. For instance, N-(2-alkynyl)anilines can undergo electrophilic cyclization to form substituted quinolines. nih.gov The proposed mechanism involves the coordination of an electrophile (e.g., I+) to the alkyne, generating an iodonium (B1229267) intermediate. This is followed by an intramolecular nucleophilic attack of the aniline's aromatic ring on the activated triple bond, leading to the formation of a dihydroquinoline intermediate, which is then oxidized to the quinoline (B57606) product. nih.gov Another example is the synthesis of indoles from aniline and ethylene (B1197577) glycol, which involves condensation and cyclization steps. researchgate.net

Computational Chemistry and Theoretical Studies on 2 Bromo 3,4 Dichloro 6 Methylaniline

Theoretical Prediction of Reactivity Descriptors

Based on the calculated electronic properties, a variety of global reactivity descriptors can be derived. These include:

Ionization Energy: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

Chemical Hardness: A measure of the molecule's resistance to changes in its electron distribution.

Nucleophilicity Index: A parameter that quantifies the nucleophilic character of a molecule.

Therefore, the creation of a scientifically accurate article with the requested in-depth data and analysis is contingent on future computational research being conducted and published on this specific compound.

Computational Modeling of Reaction Pathways and Transition States

The study of chemical reactions through computational modeling is a cornerstone of modern chemistry, offering insights into mechanisms that are often difficult to probe experimentally. For a molecule like 2-Bromo-3,4-dichloro-6-methylaniline, computational modeling could elucidate its reactivity, potential degradation pathways, or its role as a synthon in organic synthesis.

Theoretical Framework: The process typically begins with the identification of plausible reaction coordinates, which represent the progress of a chemical reaction. Using quantum mechanical methods, such as Density Functional Theory (DFT), the potential energy surface (PES) along these coordinates is calculated. Key points on the PES, including reactants, products, intermediates, and most importantly, transition states, are located and characterized.

Transition State Theory: The transition state is a critical, high-energy configuration that a molecule must pass through to transform from reactant to product. The energy difference between the reactants and the transition state, known as the activation energy, is a key determinant of the reaction rate. Computational software can search for these transition states and verify them by identifying a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

Data on Hypothetical Reactions: Although specific research on this compound is scarce, we can hypothesize potential reactions for which computational modeling would be invaluable. For instance, nucleophilic aromatic substitution or reactions involving the aniline (B41778) functional group could be modeled. The table below illustrates hypothetical activation energies for such reactions, which would be the output of computational studies.

| Hypothetical Reaction Pathway | Reactant(s) | Product(s) | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Aromatic Substitution (SNAr) | This compound + Nu⁻ | Substituted aniline | Data not available |

| N-Alkylation | This compound + RX | N-alkylated aniline | Data not available |

| N-Acylation | This compound + RCOCl | N-acylated aniline | Data not available |

This table is for illustrative purposes only, as specific computational data for this compound is not currently available in published research.

In Silico NMR Chemical Shift Prediction and Validation

In silico Nuclear Magnetic Resonance (NMR) chemical shift prediction is a powerful tool for structure elucidation and verification. nih.gov This computational technique can predict the NMR spectrum of a molecule, which can then be compared with experimental data for validation.

Methodology: The prediction of NMR chemical shifts typically involves a multi-step computational protocol. nih.gov First, the three-dimensional structure of the molecule is optimized using a suitable level of theory, often DFT. Following geometry optimization, the NMR shielding tensors are calculated. These tensors are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

Validation Process: The accuracy of the predicted chemical shifts is highly dependent on the computational method, basis set, and the inclusion of environmental effects, such as solvent modeling. Validation is achieved by comparing the calculated chemical shifts with experimentally obtained NMR data. A strong correlation between the predicted and experimental spectra provides confidence in the assigned structure.

Predicted NMR Data: As with reaction pathways, specific in silico NMR studies for this compound are not readily found in the literature. However, the table below showcases the type of data that such a study would generate, with hypothetical predicted chemical shifts for the aromatic protons and carbons.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | Data not available |

| C2 | - | Data not available |

| C3 | - | Data not available |

| C4 | - | Data not available |

| C5 | Data not available | Data not available |

| C6 | - | Data not available |

| CH₃ | Data not available | Data not available |

| NH₂ | Data not available | - |

This table is for illustrative purposes only. The values are hypothetical and await computational and experimental verification.

Chemical Transformations and Derivative Synthesis Utilizing 2 Bromo 3,4 Dichloro 6 Methylaniline As a Building Block

Reactions Involving the Amino Group

The primary amine functionality in 2-bromo-3,4-dichloro-6-methylaniline is a key site for a variety of chemical modifications, including acylation for protection and diazotization for subsequent functional group transformations.

Acylation and Protection Strategies

The amino group of anilines is often protected to prevent unwanted side reactions during subsequent synthetic steps or to modify the directing effects of the substituent. A common method for protection is acylation, which converts the amine into a less reactive and less basic amide. This transformation is typically achieved by reacting the aniline (B41778) with an acylating agent such as acetic anhydride (B1165640) or an acyl chloride (e.g., bromoacetyl bromide or bromoacetyl chloride) in the presence of a base. ontosight.airesearchgate.net

While direct studies on the acylation of this compound are not prevalent, the chemistry of closely related compounds provides a clear precedent. For instance, various 2,6-dihalo-4-nitroanilines are readily acylated with bromoacetic acid bromide. researchgate.net The reverse reaction, the hydrolysis of the resulting amide to regenerate the free aniline, is a critical deprotection step. A process for the preparation of 2,6-dichloro-4-bromo-3-methylaniline, an isomer of the title compound, involves the hydrolysis of N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide. googleapis.comgoogle.com This hydrolysis is typically carried out by refluxing the acetamide (B32628) with a strong base, such as sodium hydroxide, in an aqueous alcohol solution. google.com

Table 1: Acylation and Deprotection Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Acylation (Protection) | Acetic anhydride or Acyl chloride | N-Aryl acetamide |

Diazotization and Subsequent Transformations

The conversion of the primary aromatic amino group into a diazonium salt is a powerful strategy for introducing a wide array of functional groups. This process, known as diazotization, involves treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric acid or hydrochloric acid at low temperatures (0-5 °C). google.comgoogle.com Patents detailing the diazotization of 2,5-dichloroanilines describe that the free aniline, rather than its salt, acts as the nucleophile that reacts with the electrophilic nitrosylsulfuric acid generated in the sulfuric acid medium. google.com

The resulting aryl diazonium salt of this compound is a highly versatile intermediate. It can undergo a variety of transformations, most notably the Sandmeyer reaction, to replace the diazonium group (-N₂⁺) with other substituents. wikipedia.org The Sandmeyer reaction utilizes copper(I) salts as catalysts to introduce halides or pseudohalides. wikipedia.orgnih.gov This method provides a synthetic route to compounds that are often not accessible through direct electrophilic aromatic substitution. wikipedia.org

Table 2: Common Sandmeyer Reactions for Aryl Diazonium Salts

| Reagent | Product Functional Group |

|---|---|

| Copper(I) chloride (CuCl) | Chloro (-Cl) |

| Copper(I) bromide (CuBr) | Bromo (-Br) |

Derivatization at the Halogen Substituents (Bromine and Chlorine)

The halogen atoms on the aromatic ring, particularly the bromine at the C2 position, serve as handles for carbon-carbon bond-forming reactions and other substitutions.

Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating C-C bonds. The Suzuki-Miyaura cross-coupling, which couples an organohalide with an organoboron compound, is particularly noteworthy. In the case of this compound, the bromine atom at the C2 position is expected to be significantly more reactive than the chlorine atoms at C3 and C4 in typical palladium-catalyzed reactions. The reactivity of aryl halides in these couplings generally follows the order I > Br > Cl.

Furthermore, studies on unprotected ortho-bromoanilines have demonstrated successful Suzuki-Miyaura couplings. The presence of the free amino group does not inhibit the reaction and can participate in the catalytic cycle. This allows for the direct coupling of various aryl, heteroaromatic, alkyl, and alkenyl boronic esters at the position of the bromine atom without the need for a protection-deprotection sequence for the amine.

Synthesis of Polyfunctionalized Organic Molecules and Heterocycles Utilizing this compound as a Building Block

The strategic placement of bromo, chloro, and methyl substituents on the aniline ring makes this compound a versatile precursor for the synthesis of a variety of complex organic molecules and heterocyclic systems. The amino group, along with the ortho-bromo substituent, provides reactive sites for cyclization and condensation reactions, enabling the construction of diverse molecular architectures.

Indole (B1671886) Scaffold Construction

The indole nucleus is a prominent structural motif in a vast number of natural products and pharmaceutically active compounds. The synthesis of substituted indoles from anilines is a cornerstone of heterocyclic chemistry. While specific examples utilizing this compound are not extensively documented in readily available literature, established synthetic methodologies, particularly those catalyzed by transition metals like palladium, can be hypothetically applied to this substrate to construct novel, highly substituted indole scaffolds.

One of the most powerful methods for indole synthesis from ortho-haloanilines is the Larock indole synthesis. This palladium-catalyzed reaction involves the coupling of an ortho-haloaniline with a disubstituted alkyne, followed by an intramolecular cyclization. Applying this methodology to this compound would be expected to yield 4,5-dichloro-7-methyl-substituted indoles. The reaction would proceed via an initial oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by alkyne insertion and reductive elimination to form the indole ring.

Another prominent method is the Buchwald-Hartwig amination, which could be adapted for an intramolecular cyclization. For instance, the aniline could first be reacted with a suitable partner to introduce a side chain containing a ketone or aldehyde functionality. Subsequent intramolecular palladium-catalyzed C-N bond formation between the aniline nitrogen and an enolate would lead to the indole ring.

The substituents on the resulting indole ring, inherited from the starting aniline, are of particular interest. The 4,5-dichloro substitution pattern can significantly influence the electronic properties and biological activity of the final molecule. The 7-methyl group provides a steric and electronic handle that can be further functionalized or used to modulate the molecule's interaction with biological targets.

Table 1: Hypothetical Indole Derivatives from this compound via Palladium-Catalyzed Cyclization

| Alkyne Partner (R-C≡C-R') | Expected Indole Product | Potential Reaction Conditions |

| Diphenylacetylene | 2,3-Diphenyl-4,5-dichloro-7-methyl-1H-indole | Pd(OAc)₂, PPh₃, Na₂CO₃, DMF, 100 °C |

| 1-Phenyl-1-propyne | 2-Methyl-3-phenyl-4,5-dichloro-7-methyl-1H-indole | PdCl₂(PPh₃)₂, CuI, Et₃N, Toluene (B28343), 80 °C |

| 4,4-Dimethyl-2-pentyne | 2-tert-Butyl-3,3-dimethyl-4,5-dichloro-7-methyl-3H-indole | Pd₂ (dba)₃, XPhos, Cs₂CO₃, Dioxane, 110 °C |

This table presents hypothetical products and conditions based on established palladium-catalyzed indole synthesis methodologies.

Schiff Base Formation

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond. They are readily synthesized through the condensation of a primary amine with an aldehyde or a ketone. This compound, with its primary amino group, is an excellent candidate for the formation of a wide array of Schiff bases.

The reaction is typically carried out by refluxing the aniline and the carbonyl compound in a suitable solvent, often with acid catalysis to facilitate the dehydration step. The resulting Schiff bases are often crystalline solids and can be readily characterized by spectroscopic methods such as IR and NMR spectroscopy. The formation of the imine bond is typically confirmed by the appearance of a characteristic C=N stretching frequency in the IR spectrum (around 1600-1650 cm⁻¹) and the presence of a signal for the imine proton in the ¹H NMR spectrum.

The diverse range of commercially available aldehydes and ketones allows for the synthesis of a large library of Schiff bases derived from this compound. These derivatives can be used as intermediates in further synthetic transformations or be evaluated for their own biological or material properties. For example, Schiff bases are known to be important ligands in coordination chemistry and have been investigated for their antibacterial, antifungal, and antitumor activities.

The electronic and steric environment of the aniline, with its chloro, bromo, and methyl substituents, will influence the reactivity of the resulting Schiff base and its coordination properties.

Table 2: Representative Schiff Bases Derived from this compound

| Carbonyl Compound | Schiff Base Product Name | Expected Spectroscopic Data (¹H NMR, δ ppm) |

| Benzaldehyde | (E)-N-Benzylidene-2-bromo-3,4-dichloro-6-methylaniline | Imine proton (N=CH): ~8.3 ppm |

| Salicylaldehyde | 2-(((E)-(2-Bromo-3,4-dichloro-6-methylphenyl)imino)methyl)phenol | Imine proton (N=CH): ~8.6 ppm, Phenolic proton (OH): ~13.0 ppm (intramolecular H-bond) |

| 4-Methoxybenzaldehyde | (E)-2-Bromo-3,4-dichloro-N-(4-methoxybenzylidene)-6-methylaniline | Imine proton (N=CH): ~8.2 ppm, Methoxy protons (OCH₃): ~3.8 ppm |

| Cinnamaldehyde | (E)-N-((E)-3-Phenylallylidene)-2-bromo-3,4-dichloro-6-methylaniline | Imine proton (N=CH): ~8.1 ppm (doublet) |

The spectroscopic data presented are estimations based on known Schiff base compounds and may vary depending on the solvent and other experimental conditions.

Advanced Applications in Chemical Synthesis and Materials Science Research As a Precursor

Role as a Key Intermediate in the Synthesis of Complex Organic Frameworks

While specific research detailing the extensive use of 2-Bromo-3,4-dichloro-6-methylaniline in the synthesis of complex organic frameworks is limited in publicly available literature, its structural motifs suggest a strong potential for such applications. Chemical suppliers categorize this compound as a building block for materials science, including as an organic monomer for Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with well-defined structures, and their synthesis relies on the precise arrangement of organic building blocks. The aniline (B41778) group of this compound can participate in condensation reactions, a common method for forming the linkages in COFs. The bromine and chlorine substituents can be utilized in cross-coupling reactions to further functionalize the framework or to create intricate, multi-dimensional structures.

Precursor for the Development of Specialty Chemicals

The development of specialty chemicals often requires precursors with specific functionalities that can be selectively modified. This compound serves as such a precursor due to its distinct reactive sites. The amino group can be readily transformed into a variety of other functional groups, such as diazonium salts, which are gateways to a wide array of other substituents. The bromine atom is particularly useful for introducing new carbon-carbon or carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions. This versatility allows for the synthesis of a broad range of specialty chemicals with tailored electronic, optical, or biological properties.

Synthetic Contributions to Functional Organic Materials

The synthesis of functional organic materials, such as those used in electronics and photonics, often begins with small molecule precursors that can be polymerized or otherwise assembled into larger, functional systems. The structure of this compound makes it a candidate for the synthesis of functional polymers and dyes. The aniline moiety is a common component of many electroactive polymers and dye molecules. The halogen substituents on the aromatic ring can influence the electronic properties of the resulting materials, such as their conductivity, and can also serve as handles for further chemical modifications to fine-tune these properties. While detailed research on the direct application of this specific compound in functional organic materials is not widely documented, its potential is inferred from the known reactivity of similarly structured halogenated anilines.

Environmental Chemical Reactivity and Degradation Pathway Studies

Investigation of Dehalogenation Mechanisms

The environmental persistence and fate of halogenated aromatic compounds, such as 2-Bromo-3,4-dichloro-6-methylaniline, are largely governed by dehalogenation processes. These reactions involve the cleavage of carbon-halogen bonds, which is often the initial and rate-limiting step in their degradation. Dehalogenation can occur through two primary mechanisms: reductive dehalogenation and oxidative dehalogenation.

Reductive Dehalogenation: Under anaerobic conditions, reductive dehalogenation is the predominant pathway for the removal of halogens from aromatic rings. epa.gov This process involves the replacement of a halogen substituent with a hydrogen atom. epa.gov Studies on other polyhalogenated anilines have shown that the number and position of halogen atoms influence the rate and regioselectivity of dehalogenation. For instance, multi-halogenated anilines tend to have shorter lag periods and faster dehalogenation rates compared to di- and monohalogenated anilines. epa.gov Dehalogenation of aromatic amines has been observed to occur preferentially at the ortho and para positions. epa.gov Given the structure of this compound, it is plausible that the bromine atom at the ortho position or the chlorine atom at the para position would be preferentially removed during reductive dehalogenation.

Oxidative Dehalogenation: In aerobic environments, oxidative dehalogenation is a key mechanism. This process is often mediated by microbial enzymes, particularly oxygenases. The initial attack on the aromatic ring by monooxygenases or dioxygenases can lead to the hydroxylation of the ring and subsequent spontaneous or enzymatic removal of a halogen atom. For example, the cytochrome P450 enzyme system has been shown to catalyze the dehalogenation of 4-halogenated anilines to form 4-aminophenol metabolites. nih.gov This suggests that a similar oxidative pathway could be involved in the degradation of this compound, potentially leading to the formation of hydroxylated intermediates.

The following table summarizes the key dehalogenation mechanisms applicable to halogenated anilines.

| Dehalogenation Mechanism | Environmental Condition | Key Characteristics | Potential Relevance to this compound |

| Reductive Dehalogenation | Anaerobic | Replacement of a halogen with hydrogen. Faster for multi-halogenated compounds. Preferential removal at ortho and para positions. epa.gov | The bromine at C2 or chlorine at C4 could be initial sites of reductive removal. |

| Oxidative Dehalogenation | Aerobic | Introduction of hydroxyl groups by oxygenases, leading to halogen removal. nih.gov | Enzymatic hydroxylation could lead to the removal of bromine or chlorine, forming halogenated aminophenols. |

Study of Byproduct Formation from Halogenated Anilines

The degradation of halogenated anilines can lead to the formation of a variety of byproducts, the nature of which depends on the specific degradation pathway.

In the case of microbial degradation, the initial dehalogenation or hydroxylation is followed by ring cleavage. For instance, the degradation of 3,4-dichloroaniline (3,4-DCA) by Acinetobacter baylyi has been proposed to proceed via dehalogenation to form 4-chloroaniline (4-CA). nih.gov Further degradation of 4-CA can then occur. Similarly, Bacillus megaterium has been shown to degrade various dichloroaniline isomers through different pathways, with 2,3-, 2,4-, and 2,5-DCA degrading via dichloroaminophenol metabolites, while 3,4- and 3,5-DCA are degraded via dichloroacetanilide. nih.gov

Based on these findings for analogous compounds, the degradation of this compound could potentially lead to the formation of various intermediates. Reductive dehalogenation might produce bromochloro-methylanilines or dichloro-methylanilines. Oxidative pathways could result in the formation of brominated and chlorinated aminophenols or methyl-catechols. Subsequent ring cleavage of these intermediates would lead to the formation of aliphatic compounds that can be further mineralized.

Chlorination of aniline (B41778) in water treatment processes has been shown to produce a range of disinfection byproducts, including chloroanilines, (chloro)hydroxyanilines, and (chloro)benzoquinone imines. nih.gov While this is a chemical transformation rather than environmental degradation, it highlights the potential for the formation of various halogenated byproducts from anilines.

The table below outlines potential byproducts from the degradation of this compound based on studies of similar compounds.

| Degradation Pathway | Potential Intermediate Byproducts | Reference Compounds Studied |

| Reductive Dehalogenation | 3,4-dichloro-6-methylaniline, 2-bromo-3-chloro-6-methylaniline, 2-bromo-4-chloro-6-methylaniline | Polyhalogenated anilines epa.gov |

| Oxidative Degradation | Brominated/chlorinated methyl-aminophenols, Brominated/chlorinated methyl-catechols | Dichloroanilines, 4-halogenated anilines nih.govnih.gov |

| Further Degradation | Monohalogenated anilines (e.g., chloro-methylaniline), Halogenated catechols | 3,4-dichloroaniline nih.gov |

It is important to reiterate that these are hypothesized degradation pathways and byproducts based on the behavior of structurally related halogenated anilines. Specific studies on this compound are necessary to confirm its environmental fate and the identity of its degradation products.

Crystallographic Analysis of 2 Bromo 3,4 Dichloro 6 Methylaniline and Analogues

Single-Crystal X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is an indispensable technique for the precise determination of molecular structures in the crystalline state. While a specific crystallographic study for 2-bromo-3,4-dichloro-6-methylaniline is not publicly available, extensive research on analogous halogenated anilines provides a strong basis for understanding its likely structural properties.

The crystal structure of 2,6-dibromo-4-chloroaniline (B1580550), another close analogue, was determined to be in the monoclinic space group P21/n. researchgate.net The molecular structure is nearly planar, a common feature in many substituted anilines. researchgate.net Similarly, the analysis of 2,6-dichloro-N,N-bis(4-nitrophenyl)aniline and its dibromo analogue demonstrates that they form isotypic crystal structures in the monoclinic P21/c space group. nih.gov

The following table summarizes crystallographic data for several analogues of this compound, offering insights into the expected parameters for the title compound.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 2,6-Dibromo-4-methylaniline (B181599) | C₇H₇Br₂N | Orthorhombic | P2₁2₁2₁ | 4.3773 | 13.585 | 14.057 | 90 |

| 4-Bromo-2,6-dichloroaniline | C₆H₄BrCl₂N | Monoclinic | P2₁/c | - | - | - | - |

| 2,6-Dibromo-4-chloroaniline | C₆H₄Br₂ClN | Monoclinic | P2₁/n | 13.3132 | 3.9387 | 16.5476 | 112.318 |

| 4-Bromo-2-chloroaniline (B1269894) | C₆H₅BrClN | Orthorhombic | P2₁2₁2₁ | 10.965 | 15.814 | 4.0232 | 90 |

| 2,6-Dichloro-N,N-bis(4-nitrophenyl)aniline | C₁₈H₁₁Cl₂N₃O₄ | Monoclinic | P2₁/c | 13.4705 | 11.6686 | 11.7081 | 104.99 |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent interactions. In halogenated anilines, hydrogen bonds, halogen bonds, and π–π stacking interactions are the primary forces directing the crystal packing.

Hydrogen bonds involving the amino group are a dominant feature. The amino group can act as a hydrogen-bond donor, forming N–H···N or N–H···X (where X is a halogen) interactions. dntb.gov.uaresearchgate.net For example, in the crystal structure of 2,6-dibromo-4-methylaniline, molecules are linked by weak N–H···N hydrogen bonds, forming chains along the researchgate.net direction. nih.govresearchgate.net Similarly, in 4-bromo-2-chloroaniline, intermolecular N–H···N and weak N–H···Br hydrogen bonds generate sheet-like structures. core.ac.uk In some cases, such as 2,6-dibromo-4-chloroaniline, N–H···Br hydrogen bonds link molecules into chains. researchgate.net

Halogen bonds (X···X or X···O/N) also play a role in the crystal packing of these compounds, although they can be weaker than hydrogen bonds. dntb.gov.uaresearchgate.net The presence of multiple halogen atoms (Br and Cl) in this compound suggests that halogen bonds could be significant in its crystal structure. In the crystal packing of 2,6-dichloro-N,N-bis(4-nitrophenyl)aniline, molecules are linked through C—H···O hydrogen bonds and Cl···O interactions that are shorter than the sum of the van der Waals radii. nih.gov

| Compound | Dominant Intermolecular Interactions |

| 2,6-Dibromo-4-methylaniline | N–H···N hydrogen bonds nih.govresearchgate.net |

| 4-Bromo-2-chloroaniline | N–H···N and N–H···Br hydrogen bonds core.ac.uk |

| 2,6-Dibromo-4-chloroaniline | N–H···Br hydrogen bonds researchgate.net |

| 2,6-Dichloro-N,N-bis(4-nitrophenyl)aniline | C–H···O hydrogen bonds, Cl···O interactions nih.gov |

| 4-Bromo-2,6-dichloroaniline | N–H···N hydrogen bonds, π–π stacking researchgate.net |

Conformational Analysis in the Crystalline State

The conformation of aniline (B41778) derivatives in the solid state, particularly the orientation of the amino group and the planarity of the benzene (B151609) ring, is influenced by both intramolecular steric effects and intermolecular interactions.

In many substituted anilines, the molecule is nearly planar. For example, the molecule of 2,6-dibromo-4-chloroaniline is almost planar, with a root-mean-square deviation of 0.024 Å. researchgate.net Similarly, 4-bromo-2-chloroaniline is also nearly planar. core.ac.uk However, significant distortions from planarity can occur. The bromine atoms in 2,6-dibromo-4-methylaniline are slightly displaced from the mean plane of the benzene ring. nih.gov This can be quantified by torsion angles, such as the C4—C3—C2—Br1 and C4—C6—C7—Br2 torsion angles of 179.7° and -178.5° respectively in this compound. nih.gov

The orientation of the amino group relative to the aromatic ring is a key conformational feature. In 2-methyl-5-nitroaniline, the dihedral angle between the amino group and the aromatic ring is 3.7°. In contrast, steric hindrance from bulky ortho substituents can lead to a more twisted conformation. The triphenylamine (B166846) nitrogen atom in 2,6-dichloro-N,N-bis(4-nitrophenyl)aniline shows no significant pyramidalization, indicating a relatively planar environment around the nitrogen. nih.gov

The bond angles within the benzene ring can also be distorted from the ideal 120° due to the electronic and steric effects of the substituents. In 2,6-dibromo-4-methylaniline, the C—C—C bond angles of the benzene ring are notably distorted. nih.gov

| Compound | Key Conformational Features |

| 2,6-Dibromo-4-chloroaniline | Nearly planar molecule researchgate.net |

| 4-Bromo-2-chloroaniline | Nearly planar molecule core.ac.uk |

| 2,6-Dibromo-4-methylaniline | Slight displacement of bromine atoms from the ring plane; distorted C-C-C bond angles in the ring nih.gov |

| 2-Methyl-5-nitroaniline | Small dihedral angle (3.7°) between the amino group and the ring |

| 2,6-Dichloro-N,N-bis(4-nitrophenyl)aniline | Planar geometry around the triphenylamine nitrogen atom nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-bromo-3,4-dichloro-6-methylaniline, and how can regioselectivity challenges be addressed?

- Methodology : Bromination and chlorination of substituted aniline derivatives often require controlled electrophilic aromatic substitution. For example, bromine or N-bromosuccinimide (NBS) in acidic media can introduce bromine at the ortho/para positions relative to the amino group. Sequential chlorination using Cl₂ or sulfuryl chloride (SO₂Cl₂) may follow, with directing effects influenced by steric and electronic factors from existing substituents. Regioselectivity can be optimized using computational models (e.g., DFT calculations) to predict reactive sites .

- Experimental Validation : Confirm regiochemistry via ¹H/¹³C NMR and X-ray crystallography. Compare results with analogous compounds like 2,4-dichloro-6-methylaniline, where steric hindrance from methyl groups directs halogenation .

Q. What analytical techniques are critical for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : Assign peaks based on coupling patterns (e.g., para-dichloro groups split aromatic protons into doublets).

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 264.91 for C₇H₅BrCl₂N).

- HPLC/GC-MS : Assess purity and detect byproducts, especially polychlorinated derivatives.

- Reference Standards : Use commercially available analogs (e.g., 2,6-dibromo-4-methylaniline) to validate retention times and fragmentation patterns .

Q. How should researchers handle stability and storage of this compound to prevent decomposition?

- Guidelines : Store in amber vials under inert gas (N₂/Ar) at 0–6°C to minimize light/oxygen-induced degradation. Monitor for hazardous decomposition products (e.g., HBr, Cl₂) using FTIR or gas detection tubes .

- Stability Testing : Conduct accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) and compare chromatographic profiles pre/post storage .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Approach : Use density-functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings. Compare with experimental results from similar systems, such as 4-bromo-2-chlorophenylacetonitrile, where bromine exhibits higher oxidative addition reactivity than chlorine .

- Case Study : Simulate Pd-catalyzed coupling with arylboronic acids; correlate activation energies with substituent effects (e.g., electron-withdrawing Cl groups may slow transmetallation) .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points) for halogenated anilines?

- Root Cause Analysis : Discrepancies may arise from polymorphic forms, impurities, or measurement conditions (e.g., heating rate in DSC). For example, 2,4-dichloro-6-methylaniline has reported melting points between 42–46°C and 82–84°C under vacuum, highlighting the role of crystallinity and pressure .

- Resolution : Reproduce synthesis/purification protocols (e.g., recrystallization solvents) and validate via collaborative inter-laboratory studies .

Q. How can mechanistic studies elucidate the compound’s behavior under radical reaction conditions?

- Experimental Design : Use radical initiators (e.g., AIBN) with trapping agents (TEMPO) to identify intermediates in reactions like Sandmeyer or Gomberg-Bachmann. Compare with 4-bromo-2,3,5,6-tetrafluoroaniline, where pentyl nitrite generates aryl radicals for C–C bond formation .

- Advanced Tools : ESR spectroscopy or spin-trapping techniques (e.g., DMPO) to detect short-lived radical species.

Methodological Considerations

Q. What safety protocols are essential for handling halogenated anilines?

- PPE Requirements : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing and reactions.

- Emergency Procedures : For spills, neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via licensed hazardous waste facilities, as halogenated amines may persist in ecosystems .

Q. How can researchers optimize reaction yields while minimizing polyhalogenation byproducts?

- Process Optimization : Use stepwise halogenation with real-time monitoring (e.g., in situ FTIR). For example, brominate 3,4-dichloro-6-methylaniline first, then introduce chlorine selectively via low-temperature chlorination .

- Byproduct Mitigation : Employ scavengers (e.g., thiourea for excess Cl₂) or column chromatography for purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.